Sequoyitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

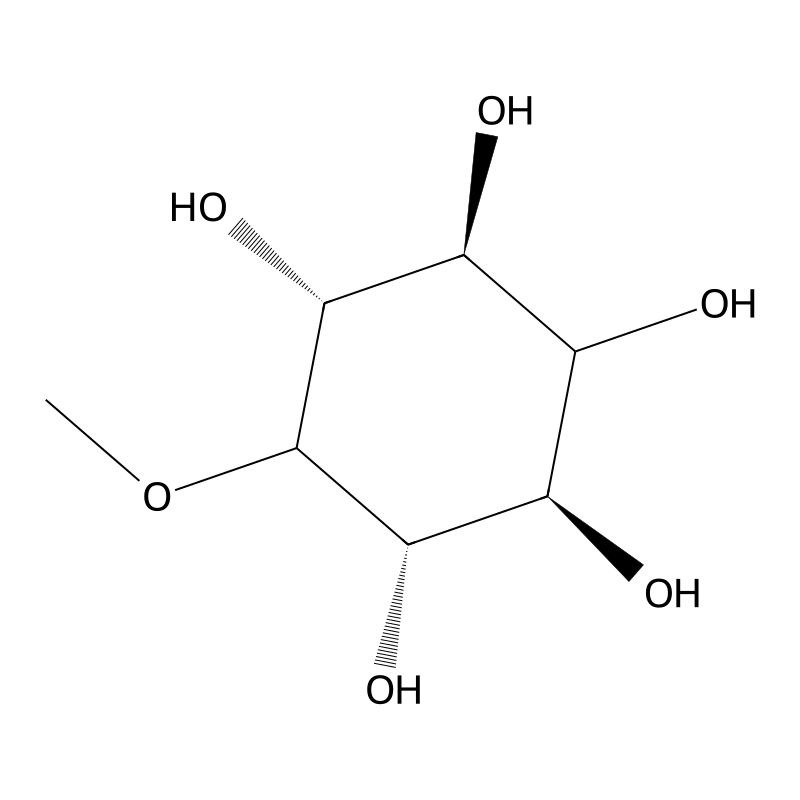

Sequoyitol, scientifically known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol derivative of inositol. It is predominantly found in various plant species, particularly within the Taxus genus (yew trees) and Ginkgo biloba. This compound has gained attention for its potential therapeutic properties, especially in managing diabetes and its associated complications. Sequoyitol's structure consists of a six-membered cyclohexane ring with multiple hydroxyl groups, contributing to its solubility and biological activity .

- Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert sequoyitol into alcohol derivatives, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy group in sequoyitol can be replaced by other functional groups through substitution reactions, employing halogens or nucleophiles under various conditions .

Major Products Formed- Oxidation: Yields ketones or aldehydes.

- Reduction: Produces alcohol derivatives.

- Substitution: Results in various derivatives depending on the substituent introduced.

Sequoyitol exhibits significant biological activity, particularly in enhancing insulin signaling pathways. Research indicates that it improves insulin sensitivity and secretion, making it a candidate for diabetes management. In vitro studies have demonstrated that sequoyitol enhances the phosphorylation of insulin receptor substrate-1 and Akt in human hepatocytes and adipocytes. Additionally, it has shown protective effects against oxidative stress-induced injury in pancreatic beta cells . In animal models, sequoyitol administration has been linked to increased plasma insulin levels and reduced hyperglycemia .

Sequoyitol can be synthesized through various methods:

- Methylation of Myo-Inositol: This method involves using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate under reflux conditions. The product is then purified through crystallization or chromatography.

- Extraction from Natural Sources: Industrial production often involves extracting sequoyitol from plants like Taxus chinensis (Chinese yew). The extraction process typically uses solvents like alcohol or acetone, followed by concentration and purification steps to isolate the compound .

Sequoyitol has diverse applications across several fields:

- Pharmaceuticals: Due to its insulin-sensitizing properties, it is explored as a therapeutic agent for diabetes management.

- Dietary Supplements: Sequoyitol is included in formulations aimed at regulating blood glucose levels.

- Research: It serves as a precursor for synthesizing various cyclitol derivatives and is utilized in studies related to cellular regulatory processes and signal transduction .

Studies have highlighted sequoyitol's interactions with various biological systems:

- It enhances insulin signaling by increasing the phosphorylation of key proteins involved in glucose metabolism.

- Sequoyitol has been shown to counteract the inhibitory effects of pro-inflammatory cytokines on insulin signaling pathways .

These interactions suggest that sequoyitol may play a role in mitigating insulin resistance and improving metabolic health.

Sequoyitol shares structural similarities with several other compounds derived from inositol. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Myo-Inositol | Six-membered ring | Most abundant form; plays a role in cell signaling |

| D-Pinitol | Methyl ether of chiro-inositol | Known for its anti-diabetic properties |

| Quebrachitol | Methyl ether of chiro-inositol | Found in various legumes; similar metabolic effects |

| Ononitol | Methyl ether of myo-inositol | Involved in plant stress responses |

| Dombonitol | Dimethyl ether of myo-inositol | Less studied but structurally related |

Uniqueness of Sequoyitol: Unlike many other cyclitols, sequoyitol has demonstrated specific efficacy in enhancing insulin sensitivity and secretion, making it particularly valuable for diabetes research and therapy .

The discovery and characterization of sequoyitol can be traced back to early phytochemical investigations of coniferous species, where it was first identified as a distinctive cyclitol compound. The compound derives its name from its initial isolation from Sequoia species, reflecting its taxonomic origin and establishing the foundation for its systematic nomenclature. Historical records indicate that sequoyitol was first isolated from the acetone-soluble fraction of Metasequoia glyptostroboides heartwood, where it was obtained in yields of approximately 0.14% based on air-dried wood meal. The structural elucidation of sequoyitol involved comprehensive analytical techniques, including the preparation of its pentaacetate derivative, which melted at 196-198°C, consistent with literature values for sequoyitol pentaacetate.

Sequoyitol, systematically named 5-O-methyl-myo-inositol, possesses the molecular formula C₇H₁₄O₆ with an average molecular weight of 194.1825 daltons and a monoisotopic molecular weight of 194.07903818 daltons [1] [2]. The compound exists as a methylated derivative of myo-inositol, specifically featuring a methoxy substituent at the 5-position of the cyclohexane ring [1] [6].

The stereochemical configuration of sequoyitol is defined by the International Union of Pure and Applied Chemistry nomenclature as (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol [1] [3]. This designation indicates the specific three-dimensional arrangement of the hydroxyl groups and methoxy substituent around the cyclohexane ring. The compound belongs to the class of organic compounds known as cyclohexanols, which are characterized by the presence of an alcohol group attached to a cyclohexane ring [1] [6].

The structural representation can be expressed through various chemical notation systems. The International Chemical Identifier string is InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2-,3+,4-,5-,6+,7+, while the corresponding InChI Key is DSCFFEYYQKSRSV-GWJPIIGYSA-N [1] [3]. The isomeric Simplified Molecular Input Line Entry System representation is CO[C@@H]1C@@HC@HC@HC@H[C@H]1O [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄O₆ | [1] [2] |

| Molecular Weight | 194.1825 g/mol | [1] |

| Monoisotopic Mass | 194.07903818 g/mol | [1] |

| International Union of Pure and Applied Chemistry Name | (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol | [1] |

| Chemical Abstracts Service Registry Number | 523-92-2 | [1] [3] |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of sequoyitol has revealed detailed structural parameters through X-ray diffraction studies. The compound crystallizes in the triclinic crystal system with space group Pī [5]. The unit cell dimensions have been precisely determined with lattice parameters a = 4.780(5) Å, b = 6.502(6) Å, and c = 14.668(10) Å [5]. The unit cell angles are α = 96.43(7)°, β = 94.20(8)°, and γ = 109.31(8)°, with Z = 2 formula units per unit cell [5].

The crystal structure determination was accomplished using diffractometer data collected at 295 K, with refinement by least-squares techniques yielding a residual factor of 0.060 for 1052 observed reflections [5]. These crystallographic parameters provide insight into the molecular packing and intermolecular interactions within the solid state structure [5].

Conformational studies of sequoyitol, like other inositol derivatives, indicate that the compound adopts a chair conformation in its most stable state [7]. This conformational preference positions the maximum number of hydroxyl groups in equatorial orientations, thereby maximizing their separation from each other and minimizing steric interactions [7]. The presence of the methoxy group at the 5-position introduces additional conformational considerations compared to the parent myo-inositol structure [7].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | [5] |

| Space Group | Pī | [5] |

| Unit Cell a | 4.780(5) Å | [5] |

| Unit Cell b | 6.502(6) Å | [5] |

| Unit Cell c | 14.668(10) Å | [5] |

| Unit Cell α | 96.43(7)° | [5] |

| Unit Cell β | 94.20(8)° | [5] |

| Unit Cell γ | 109.31(8)° | [5] |

| Z Value | 2 | [5] |

| Temperature | 295 K | [5] |

| Refinement Residual | 0.060 | [5] |

Thermodynamic Properties

Melting/Boiling Points

Thermodynamic analysis of sequoyitol reveals specific thermal transition properties that are characteristic of polyhydroxyl compounds. The boiling point of sequoyitol has been calculated to be 317.2 ± 42.0°C at standard atmospheric pressure of 760 mmHg [9]. This relatively high boiling point is consistent with the presence of multiple hydroxyl groups capable of forming extensive intermolecular hydrogen bonding networks [9].

The melting point data for sequoyitol shows variability in the literature, with some sources indicating that precise melting point determination may be complicated by the compound's hygroscopic nature and tendency to form hydrated crystalline forms [9]. The flash point has been determined to be 145.6 ± 27.9°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [9].

These thermal properties are influenced by the molecular structure, particularly the presence of five hydroxyl groups and one methoxy group, which contribute to significant intermolecular interactions [9]. The thermal stability and decomposition patterns of sequoyitol are important considerations for analytical and preparative procedures [9].

Solubility Characteristics

Sequoyitol exhibits notable solubility characteristics that reflect its polyhydroxyl structure and amphiphilic nature. The compound demonstrates high water solubility, which is attributed to the multiple hydroxyl groups that can form hydrogen bonds with water molecules [14]. This water solubility property has been specifically noted in biological studies where both oral and subcutaneous administration routes have been successfully employed [14].

The solubility profile extends to polar organic solvents, with documented solubility in dimethyl sulfoxide at concentrations of 16.67 mg/mL (85.83 mM), where sonication is recommended to achieve complete dissolution [34]. The relative density of sequoyitol has been reported as 1.56 g/cm³, indicating a density significantly higher than water [34].

The compound's topological polar surface area has been calculated as 110.00 Ų, which contributes to its solubility characteristics and biological activity [6]. The partition coefficient values, including XlogP of -3.20 and Atomic LogP of -3.18, indicate strong preference for aqueous phases over lipophilic environments [6].

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 317.2 ± 42.0°C at 760 mmHg | [9] |

| Flash Point | 145.6 ± 27.9°C | [9] |

| Water Solubility | High | [14] |

| Dimethyl Sulfoxide Solubility | 16.67 mg/mL (85.83 mM) | [34] |

| Relative Density | 1.56 g/cm³ | [34] |

| Topological Polar Surface Area | 110.00 Ų | [6] |

| XlogP | -3.20 | [6] |

Spectroscopic Profiles

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for sequoyitol through characteristic chemical shifts and coupling patterns. The compound's Nuclear Magnetic Resonance signature reflects the unique chemical environment of each carbon and hydrogen atom within the methylated inositol framework [15] [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shifts for the cyclohexane ring carbons bearing hydroxyl groups, typically appearing in the range of 50 to 80 ppm, consistent with carbons attached to electron-withdrawing hydroxyl substituents [43]. The methoxy carbon signal appears at a characteristic chemical shift reflecting its attachment to the oxygen atom [43].

Proton Nuclear Magnetic Resonance spectroscopy shows characteristic absorptions for the hydroxyl-bearing carbons in the range of 3.4 to 4.5 ppm, indicating the deshielding effect of the nearby oxygen atoms [43]. The methoxy protons typically appear as a singlet at approximately 3.7-3.8 ppm, representing the three equivalent protons of the methyl group attached to oxygen [43].

The Nuclear Magnetic Resonance spectra of inositol derivatives, including sequoyitol, often show complex coupling patterns due to the multiple chiral centers and the chair conformation of the cyclohexane ring [32]. Spin-spin coupling between adjacent protons provides valuable information about the stereochemical relationships within the molecule [32].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of sequoyitol reveals characteristic fragmentation patterns that provide structural confirmation and identification capabilities. Electron ionization mass spectrometry typically produces a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound [17] [19].

The fragmentation pattern of sequoyitol involves several characteristic pathways common to polyhydroxyl compounds. Loss of water molecules (18 mass units) from multiple hydroxyl groups represents a dominant fragmentation process, generating fragment ions at m/z 176, 158, and lower masses [17] [31]. The methoxy group can undergo characteristic fragmentation through loss of a methyl radical (15 mass units) or formaldehyde (30 mass units) [17].

Additional fragmentation involves ring cleavage processes that are typical of cyclohexanol derivatives. The electron ionization process can lead to the formation of characteristic fragment ions through alpha-cleavage adjacent to the oxygen-bearing carbons [31] [33]. These fragmentation pathways provide diagnostic information for structural confirmation and quantitative analysis [31].

The mass spectrometric behavior of sequoyitol is influenced by its multiple functional groups, with the hydroxyl groups contributing to extensive hydrogen rearrangement processes during fragmentation [31]. The presence of the methoxy group introduces additional fragmentation pathways that can be utilized for specific identification of this functional group [44].

Infrared Absorption Characteristics

Infrared spectroscopy of sequoyitol reveals characteristic absorption bands that reflect the presence of multiple functional groups within the molecule. The hydroxyl groups produce a broad, strong absorption band in the 3300-3600 cm⁻¹ region, typical of hydrogen-bonded hydroxyl groups in polyol compounds [18] [40] [43].

The specific position and shape of the hydroxyl stretching band depend on the extent of hydrogen bonding, with associated hydroxyl groups showing broader absorption around 3300-3400 cm⁻¹ compared to free hydroxyl groups which appear near 3600 cm⁻¹ [40] [43]. The multiple hydroxyl groups in sequoyitol are expected to show predominantly hydrogen-bonded character, resulting in a broad absorption band [40].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with methylene and methyl groups contributing to this absorption [41] [42]. The methoxy group provides a characteristic weak absorption band in the 2860-2800 cm⁻¹ region, which is diagnostic for the methoxyl functional group and occurs at a lower frequency than the main carbon-hydrogen absorption [44].

The carbon-oxygen stretching vibrations characteristic of the cyclohexanol structure appear as strong absorptions near 1050 cm⁻¹ [43]. Additional absorptions in the fingerprint region (800-1300 cm⁻¹) provide detailed structural information about the carbon-oxygen and carbon-carbon bond vibrations within the cyclohexane ring framework [41] [43].

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Hydroxyl Stretching | 3300-3600 | Strong, Broad | [40] [43] |

| Carbon-Hydrogen Stretching | 2800-3000 | Medium | [41] [42] |

| Methoxy Carbon-Hydrogen | 2860-2800 | Weak | [44] |

| Carbon-Oxygen Stretching | ~1050 | Strong | [43] |

| Fingerprint Region | 800-1300 | Variable | [41] [43] |